Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate
Overview
Description
Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate is a chemical compound with the molecular formula C17H13FN2O4 and a molecular weight of 328.3 g/mol This compound is known for its unique structural features, which include a cyano group, a fluoro-substituted aromatic ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate typically involves the reaction of benzyl bromide with 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, potassium carbonate, acetonitrile.
Major Products Formed
Reduction of Nitro Group: 2-amino-2-(4-fluoro-5-methylphenyl)acetic acid.
Reduction of Cyano Group: 2-(4-fluoro-5-methyl-2-nitrophenyl)ethylamine.
Substitution of Fluoro Group: 2-cyano-2-(4-aminophenyl)acetate derivatives.
Scientific Research Applications
Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate involves its interaction with specific molecular targets and pathways. The cyano and nitro groups can participate in electron transfer reactions, while the fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-cyano-2-(4-chloro-5-methyl-2-nitrophenyl)acetate
- Benzyl 2-cyano-2-(4-bromo-5-methyl-2-nitrophenyl)acetate
- Benzyl 2-cyano-2-(4-iodo-5-methyl-2-nitrophenyl)acetate
Uniqueness
Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its chloro, bromo, or iodo analogs.
Properties
IUPAC Name |
benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4/c1-11-7-13(16(20(22)23)8-15(11)18)14(9-19)17(21)24-10-12-5-3-2-4-6-12/h2-8,14H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYULZAQZZQQAFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])C(C#N)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.